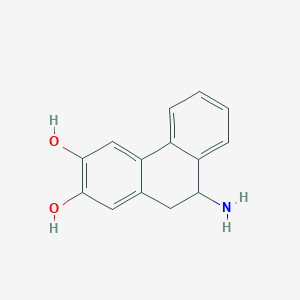
9-Amino-9,10-dihydrophenanthrene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-9,10-dihydrophenanthrene-2,3-diol is a compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an amino group at the 9th position and hydroxyl groups at the 2nd and 3rd positions on the phenanthrene backbone. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-9,10-dihydrophenanthrene-2,3-diol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This approach allows for the formation of the phenanthrene core structure with the desired functional groups.
Another method involves the use of intramolecular Diels-Alder reactions, flash vacuum pyrolysis, olefin metathesis, and Friedel-Crafts type cyclization . These reactions provide various pathways to construct the phenanthrene skeleton and introduce the amino and hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Amino-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized phenanthrene derivatives, reduced dihydrophenanthrenes, and substituted phenanthrene compounds. These products have diverse applications in various fields of research and industry.
Scientific Research Applications
9-Amino-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Amino-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, hydrogenation, dehydrogenation, isomerization, and alkyl transfer reactions . These reactions are facilitated by the presence of catalytic sites and specific reaction conditions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Amino-9,10-dihydrophenanthrene-2,3-diol include:
9,10-Dihydrophenanthrene: A precursor to various phenanthrene derivatives.
Phenanthrene-2,3-diol: A compound with hydroxyl groups at the 2nd and 3rd positions.
9-Amino-phenanthrene: A compound with an amino group at the 9th position.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
65647-10-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
9-amino-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C14H13NO2/c15-12-5-8-6-13(16)14(17)7-11(8)9-3-1-2-4-10(9)12/h1-4,6-7,12,16-17H,5,15H2 |
InChI Key |
VLDQYOSVSLSGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=CC(=C(C=C31)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















